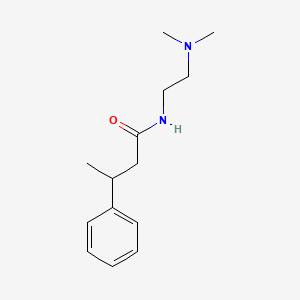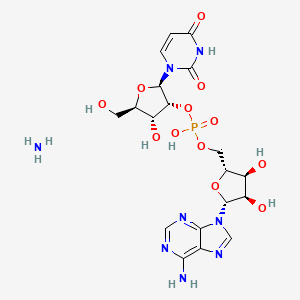
Uridylyl(2'-5')adenosine ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridylyl(2’-5’)adenosine ammonium salt is a chemical compound with the molecular formula C19H27N8O12P and a molecular weight of 590.44. It is a nucleotide analog that consists of uridine and adenosine linked by a 2’-5’ phosphodiester bond. This compound is used in various scientific research applications due to its unique structure and properties.
準備方法
The synthesis of uridylyl(2’-5’)adenosine ammonium salt involves the formation of a phosphodiester bond between uridine and adenosine. The reaction typically requires the use of phosphorylating agents and protective groups to ensure the selective formation of the desired bond. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Uridylyl(2’-5’)adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced nucleotides.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted nucleotides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the phosphodiester bond and the formation of uridine and adenosine.
科学的研究の応用
Uridylyl(2’-5’)adenosine ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying nucleotide interactions and enzymatic processes.
Biology: The compound is utilized in the study of RNA synthesis and degradation, as well as in the investigation of nucleotide signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer, due to its ability to interfere with nucleotide metabolism.
Industry: The compound is used in the development of nucleotide-based drugs and diagnostic tools
作用機序
The mechanism of action of uridylyl(2’-5’)adenosine ammonium salt involves its interaction with various molecular targets and pathways. The compound can bind to nucleotide-binding proteins and enzymes, affecting their activity and function. It can also interfere with RNA synthesis and degradation by acting as a substrate or inhibitor of RNA polymerases and nucleases. Additionally, the compound can modulate nucleotide signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Uridylyl(2’-5’)adenosine ammonium salt can be compared with other similar compounds, such as:
Uridylyl(2’-5’)uridine ammonium salt: This compound has a similar structure but contains two uridine molecules instead of uridine and adenosine. It is used in similar research applications but may have different biological activities.
Adenosine triphosphate (ATP): ATP is a well-known nucleotide that plays a central role in cellular energy metabolism. While it shares some structural similarities with uridylyl(2’-5’)adenosine ammonium salt, its primary function is different.
Cyclic adenosine monophosphate (cAMP): cAMP is a nucleotide involved in intracellular signaling. .
特性
分子式 |
C19H27N8O12P |
|---|---|
分子量 |
590.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1 |
InChIキー |
BLLDAJIDJOKYGA-ANTYETTRSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O.N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


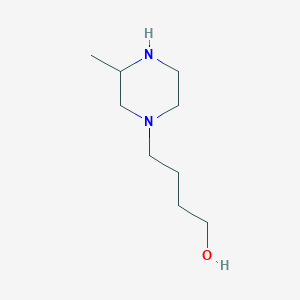
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
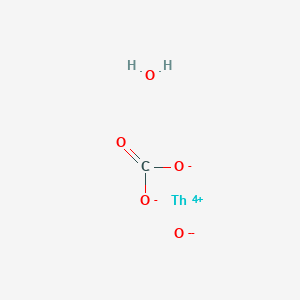
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
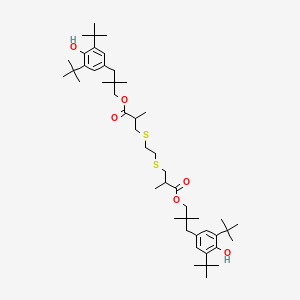
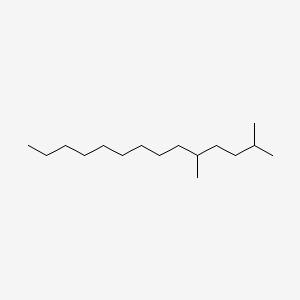
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
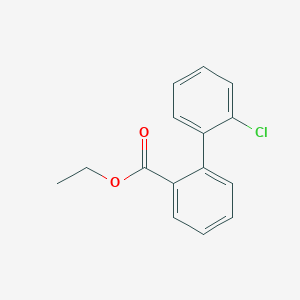
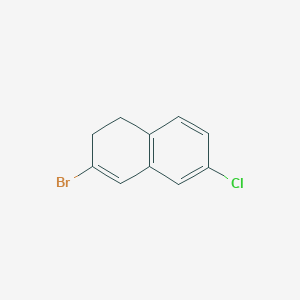
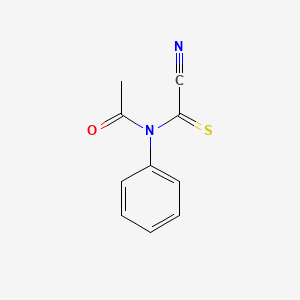
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
